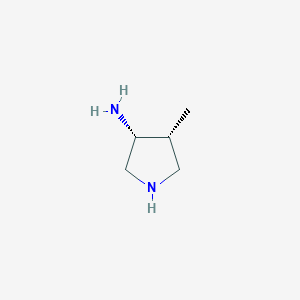
(3R,4R)-4-Methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Chiral Building Block
The compound is recognized for its utility as a chiral building block in the synthesis of pharmaceuticals. Its chiral nature allows for the production of specific enantiomers, which can exhibit distinct biological activities. This property is crucial for developing drugs that target specific biological pathways effectively.
Asymmetric Synthesis
(3R,4R)-4-Methylpyrrolidin-3-amine is widely employed as a chiral catalyst in asymmetric synthesis processes. This application is vital in creating compounds with desired stereochemistry, which is often essential for their pharmacological effects.
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies utilizing computer-aided prediction models have identified promising therapeutic avenues based on its structural features.
Antitumor Activity
Recent investigations have highlighted the compound's potential as an antitumor agent. It has been associated with the inhibition of Aurora A kinase, which plays a critical role in cell division and cancer progression. This suggests that this compound could be developed into a therapeutic agent for cancer treatment .
Synthetic Approaches
Several synthetic methods can yield this compound while preserving its chiral integrity:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Utilizes the amine group for reactions with electrophiles to form complex molecules. |
| Chiral Auxiliary Techniques | Involves using the compound as a chiral auxiliary to control stereochemistry during synthesis. |
These synthetic routes underscore its versatility and importance in chemical research.
Case Study 1: Antitumor Properties
A study demonstrated that derivatives of this compound exhibited significant Aurora A kinase inhibitory activity, leading to reduced tumor cell proliferation in vitro. This finding supports its potential as an antitumor agent when combined with other therapeutic agents .
Case Study 2: Neuropharmacological Research
Another investigation utilized this compound to explore its effects on neurotransmitter systems relevant to anxiety and depression models in rodents. The results indicated modulation of serotonin pathways, suggesting its potential role in developing antidepressants.
Propiedades
IUPAC Name |
(3R,4R)-4-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMFXXAJKCIPQ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













